molecular formula C21H14ClN3O4 B424864 3-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid CAS No. 593265-05-5

3-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B424864
CAS No.: 593265-05-5
M. Wt: 407.8g/mol
InChI Key: SKNKQCUDNWAXHL-LDADJPATSA-N
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Description

3-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, an imidazolidinone ring, a pyrrole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting 3-chlorophenyl isocyanate with an appropriate amine under controlled conditions.

    Introduction of the pyrrole ring: The imidazolidinone intermediate is then reacted with a pyrrole derivative in the presence of a suitable catalyst.

    Formation of the benzoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid: shares structural similarities with other compounds containing imidazolidinone, pyrrole, and benzoic acid moieties.

    Benzene derivatives: Compounds with benzene rings and various substituents.

    Imidazolidinone derivatives: Compounds with the imidazolidinone ring structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds

Properties

CAS No.

593265-05-5

Molecular Formula

C21H14ClN3O4

Molecular Weight

407.8g/mol

IUPAC Name

3-[2-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid

InChI

InChI=1S/C21H14ClN3O4/c22-14-5-2-7-17(11-14)25-19(26)18(23-21(25)29)12-16-8-3-9-24(16)15-6-1-4-13(10-15)20(27)28/h1-12H,(H,23,29)(H,27,28)/b18-12+

InChI Key

SKNKQCUDNWAXHL-LDADJPATSA-N

SMILES

C1=CC(=CC(=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 2
3-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 3
3-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 4
3-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid

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